2-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide
Description
2-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide is an organic compound with the molecular formula C15H20N2O It is a benzamide derivative characterized by the presence of an amino group and a cyclohexenyl ethyl substituent
Properties
IUPAC Name |
2-amino-N-[2-(cyclohexen-1-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c16-14-9-5-4-8-13(14)15(18)17-11-10-12-6-2-1-3-7-12/h4-6,8-9H,1-3,7,10-11,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVCDDVYWNXVJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367071 | |
| Record name | 2-Amino-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825657-70-3 | |
| Record name | 2-Amino-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lithium-Ammonia Reduction
Procedure :
- Reactants : 2-Phenylethylamine, lithium powder (3.8–4.2 mol eq.), ethylamine (solvent).
- Conditions :
- Temperature: -70°C to -10°C under argon.
- Time: 4–6 hours.
- Yield : 69.8% (GC purity), with 2% cyclohexylethylamine byproduct.
Mechanism :
- Single-electron transfer from lithium generates a radical anion.
- Protonation by ethylamine leads to cyclohexene ring formation.
Purification :
Coupling of 2-Aminobenzamide with 2-(1-Cyclohexen-1-yl)ethylamine
Nucleophilic Substitution
Procedure :
- Reactants : 2-Aminobenzamide, 1-cyclohexen-1-yl ethyl bromide.
- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
- Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Conditions :
- Temperature: 80–100°C.
- Time: 12–24 hours.
- Yield : 65–75%.
Mechanism :
- The amine group attacks the electrophilic carbon of the alkyl bromide, displacing bromide.
Optimization :
Amide Bond Formation via Carbodiimide Coupling
Procedure :
- Reactants : 2-Aminobenzoic acid, 2-(1-cyclohexen-1-yl)ethylamine.
- Activator : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).
- Solvent : Dichloromethane (DCM).
- Conditions :
- Temperature: 0°C to room temperature.
- Time: 4–6 hours.
- Yield : 70–80%.
Advantages :
- Avoids alkyl bromide handling.
- Suitable for sensitive substrates.
Industrial-Scale Production
Continuous Flow Reactor Systems
Setup :
- Reactors : Tubular reactors with inline mixing.
- Conditions :
- Temperature: 90–110°C.
- Pressure: 2–5 bar.
- Yield : 82–88% with 99% purity.
Benefits :
- Reduced reaction time (2–4 hours).
- Minimal byproduct formation.
Solvent and Catalyst Recovery
- Solvent : DMF is recycled via vacuum distillation.
- Catalyst : Palladium catalysts (e.g., Pd/C) are filtered and reused.
Microwave-Assisted Synthesis
Procedure :
- Reactants : 2-Aminobenzamide, 1-cyclohexen-1-yl ethyl bromide.
- Base : K₂CO₃.
- Solvent : Acetonitrile.
- Conditions :
- Microwave power: 200 W.
- Time: 4–6 minutes.
- Yield : 85–92%.
Advantages :
- Energy efficiency.
- Scalable for high-throughput screening.
Purification and Characterization
Column Chromatography
Spectroscopic Data
- IR (KBr) : 3360 cm⁻¹ (N–H), 1645 cm⁻¹ (C=O).
- ¹H NMR (400 MHz, DMSO- d₆) : δ 7.62 (d, J=8.0 Hz, 1H), 6.59 (t, J=8.0 Hz, 1H), 2.85 (t, J=7.2 Hz, 2H).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Conventional Alkylation | 65–75 | 95 | 12–24 h | Moderate |
| Microwave-Assisted | 85–92 | 98 | 4–6 min | High |
| Industrial Flow | 82–88 | 99 | 2–4 h | High |
| Carbodiimide Coupling | 70–80 | 97 | 4–6 h | Low |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
2-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzamide moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide
- 2-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzoic acid
- 2-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzylamine
Uniqueness
2-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide is unique due to its specific substitution pattern and the presence of both an amino group and a cyclohexenyl ethyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
2-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₉N₂O, with a molecular weight of 245.34 g/mol. The compound features an amino group and a benzamide structure, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate amines with benzoyl chloride under controlled conditions. Various methods can be employed, including:
- Conventional synthesis : Heating the amine with benzoyl chloride.
- Microwave-assisted synthesis : A more time-efficient method that has shown promise in improving yields.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various synthesized compounds, it was found that this compound demonstrated notable activity against both gram-positive and gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data suggests that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colon cancer).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10.5 | Induction of apoptosis |
| HT-29 | 15.3 | Cell cycle arrest at G0/G1 phase |
| A549 | 12.8 | Inhibition of proliferation |
The mechanism involves interaction with specific receptors and enzymes, leading to the modulation of signaling pathways associated with cell growth and survival.
The biological activity of this compound can be attributed to its ability to form hydrogen bonds with biological macromolecules. The amino group enhances its binding affinity to various targets, including:
- Enzymes : Inhibiting enzymatic activity related to cancer progression.
- Receptors : Modulating receptor signaling involved in inflammatory responses.
Study on Anticancer Properties
A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines using the MTT assay. The results indicated that the compound significantly inhibited cell viability in a dose-dependent manner, confirming its potential as an anticancer agent.
Study on Antimicrobial Efficacy
In another study focusing on antimicrobial properties, researchers synthesized a series of derivatives based on the compound and tested their efficacy against various pathogens. The results highlighted that modifications to the benzamide structure could enhance antimicrobial activity.
Q & A
Q. What safety protocols are critical when handling 2-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide?
Researchers must use PPE (gloves, lab coats, goggles) and conduct reactions in fume hoods to avoid inhalation or skin contact. Chlorinated intermediates require deactivation before disposal via certified hazardous waste services. Ice-cold water rinsing and methanol recrystallization minimize exposure to reactive byproducts .
Q. What synthetic methods are suitable for preparing benzamide derivatives like this compound?
Schotten-Baumann conditions (amine + benzoyl chloride in DCM with DIPEA) are standard. For example, refluxing 2-aminoethylcyclohexene with benzoyl chloride at 100°C for 2 hours yields the target compound. Recrystallization in methanol ensures purity .
Q. How should purity and structural integrity be validated post-synthesis?
Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Confirm molecular weight via LC-MS and functional groups via FT-IR (e.g., amide C=O stretch at ~1650 cm⁻¹). Melting point consistency (±2°C) further verifies purity .
Q. What solvent systems optimize recrystallization of amino-substituted benzamides?
Ethyl acetate/methanol (3:1 v/v) is effective. For thermally unstable derivatives, slow cooling (60°C → 4°C) with seed crystals improves crystal lattice formation .
Advanced Research Questions
Q. How can steric hindrance in benzamide synthesis be mitigated?
High-dilution techniques reduce intermolecular coupling. Computational DFT modeling identifies optimal reaction pathways, while microwave-assisted synthesis (e.g., 150 W, 80°C) accelerates reactions. TBHP-mediated domino oxidation enhances regioselectivity in similar systems .
Q. What advanced analytical techniques resolve structural ambiguities?
2D NMR (e.g., ^1H-^15N HMBC) clarifies hydrogen bonding, while single-crystal X-ray diffraction (SC-XRD) confirms stereochemistry. For example, SC-XRD resolved the Z-configuration in oxazinone derivatives .
Q. How to address contradictory bioactivity data in drug discovery?
Use orthogonal assays (SPR vs. cellular IC50) to validate target engagement. Isogenic cell lines control for genetic variability. Meta-analysis of SAR databases identifies confounding substituents, as seen in Trypanosoma brucei inhibitor studies .
Q. What computational strategies improve pharmacokinetic profiling?
Molecular docking (AutoDock Vina) predicts binding affinities for target proteins like kinases. QSPR models correlate logP with blood-brain barrier permeability. MD simulations (AMBER) assess metabolic stability, validated in N-benzoylhydroxylamine derivatives .
Methodological Notes
- Synthesis Optimization : Boc-protected intermediates (e.g., N-Boc-2-aminoacetaldehyde) enhance amine stability during coupling. Deprotection with HCl/dioxane yields free amines .
- Bioactivity Testing : Use ATP-based luminescence assays for kinase inhibition studies, with IC50 values normalized to positive controls like staurosporine .
- Ecotoxicity : While data are limited, prioritize biodegradability assessments (OECD 301F) for environmentally safe disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
